molecular formula C22H18N4O5S B2909062 2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 898456-33-2

2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2909062
CAS No.: 898456-33-2
M. Wt: 450.47
InChI Key: VAJTXIUVFUCBOP-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide (CAS: 898438-92-1) is a sulfonamide derivative featuring a quinazolinone core linked to a nitro-substituted benzene ring via a phenyl group. Key attributes include:

  • Molecular Formula: C₂₂H₁₈N₄O₅S
  • Molecular Weight: 450.5 g/mol
  • SMILES: Cc1ccc([N+](=O)[O-])cc1S(=O)(=O)Nc1ccc(-n2c(C)nc3ccccc3c2=O)cc1 The nitro group enhances electron-withdrawing properties, while the sulfonamide and quinazolinone moieties contribute to hydrogen bonding and π-π stacking interactions, critical for biological activity .

Properties

IUPAC Name

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S/c1-14-10-11-18(26(28)29)13-21(14)32(30,31)24-16-6-5-7-17(12-16)25-15(2)23-20-9-4-3-8-19(20)22(25)27/h3-13,24H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJTXIUVFUCBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide involves multiple reaction steps. A common approach starts with the preparation of quinazolinone derivatives, which is then subjected to nitration to introduce the nitro group. The sulfonamide functionality is typically introduced through a reaction with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis may leverage batch or continuous flow processes to maximize yield and efficiency. Reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

  • Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

  • Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitutions.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄).

  • Reduction: Reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

  • Substitution: Electrophiles such as halogens in the presence of catalysts like iron(III) chloride (FeCl₃).

Major Products

Depending on the reaction type, the major products could include quinazolinone derivatives with modified functional groups, such as amino or hydroxyl groups, depending on the reagents and conditions used.

Scientific Research Applications

2-Methyl-N-(3-(2-Methyl-4-Oxoquinazolin-3(4H)-yl)Phenyl)-5-Nitrobenzenesulfonamide has wide-ranging applications in various scientific fields:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor, affecting various biological pathways.

  • Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial effects.

  • Industry: Used in the development of specialized materials due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. The quinazolinone moiety is known to interact with certain enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, further influencing biological pathways. This combination of interactions can lead to disruption of cellular processes in targeted cells.

Comparison with Similar Compounds

2-Chloro-N-(2-Methyl-4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)-5-Nitrobenzenesulfonamide (CAS: 898438-94-3)

  • Molecular Formula : C₂₂H₁₇ClN₄O₅S
  • Molecular Weight : 484.9 g/mol
  • Key Difference : Substitution of the methyl group at the benzene ring with chlorine.
  • Implications: Increased lipophilicity (Cl vs. CH₃) may enhance membrane permeability but reduce aqueous solubility.

2-Bromo-N-(2-Fluoro-5-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Phenyl)Benzamide (CAS: 941945-67-1)

  • Molecular Formula : C₂₂H₁₅BrFN₃O₂
  • Molecular Weight : 452.3 g/mol
  • Key Differences :
    • Benzamide backbone instead of sulfonamide.
    • Bromine and fluorine substituents on the aromatic ring.
  • Implications :
    • Reduced hydrogen-bonding capacity due to the absence of sulfonamide’s sulfonyl group.
    • Bromine’s steric bulk and fluorine’s electronegativity may influence target selectivity .

N-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl)Benzamide (Compound 2h in )

  • Molecular Formula : C₁₆H₁₃N₃O₂
  • Molecular Weight : 279 g/mol
  • Key Differences : Simplified structure lacking both sulfonamide and nitro groups.
  • Absence of nitro group may decrease metabolic stability in vivo .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Chloro Analog Bromo-Fluoro Benzamide Benzamide (2h)
Molecular Weight 450.5 484.9 452.3 279
LogP (Predicted) ~3.2 (nitro + sulfonamide) ~3.8 (Cl) ~3.5 (Br, F) ~2.1
Hydrogen Bond Donors 2 (NH in sulfonamide) 2 1 (amide NH) 1
Hydrogen Bond Acceptors 8 (nitro, sulfonamide, quinazolinone) 8 5 (amide, quinazolinone) 4

Key Observations :

  • Chloro and bromo substitutions enhance lipophilicity, which may improve tissue distribution but necessitate formulation adjustments .

Biological Activity

The compound 2-methyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-5-nitrobenzenesulfonamide is a novel quinazoline derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Synthesis

The synthesis of the compound involves several steps, typically starting from 2-amino-3-methoxybenzoic acid and proceeding through various intermediates to yield the target molecule. The process often includes cyclocondensation reactions and the use of sulfonamide derivatives to introduce the desired functional groups. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds .

Antiproliferative Effects

Research indicates that quinazoline derivatives, including the target compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds with a similar structural framework inhibited cell proliferation in human cancer cells by inducing apoptosis. The underlying mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .

Inhibition of Matrix Metalloproteinases (MMPs)

Another critical aspect of the biological activity of this compound is its potential to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and play a significant role in cancer metastasis and inflammatory diseases. A specific derivative was shown to attenuate MMP13 and ADAMTS9 expression in IL-1β-stimulated OUMS-27 cells, suggesting its utility in treating osteoarthritis and other inflammatory conditions .

Case Studies

  • Anticancer Activity : A series of quinazoline derivatives, including sulfonamide modifications, were tested for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner across various cancer types, including breast and lung cancer .
  • Anti-inflammatory Properties : In a study focusing on inflammatory pathways, it was found that the compound significantly suppressed IL-1β-induced expression of MMPs and COX-2 mRNA levels, which are critical markers for inflammation. This suggests that it could be beneficial in managing inflammatory diseases such as arthritis .

Data Tables

Activity Cell Line/Model Effect Reference
AntiproliferativeVarious cancer cell linesInduced apoptosis
MMP InhibitionIL-1β-stimulated OUMS-27 cellsReduced MMP13 expression
Anti-inflammatoryOUMS-27 cellsSuppressed COX-2 mRNA expression

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